![molecular formula C25H19ClN4O2 B11990658 2-chloro-7-(4-methoxyphenyl)-6-phenyl-7,11-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11990658.png)
2-chloro-7-(4-methoxyphenyl)-6-phenyl-7,11-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
Preparation Methods
The synthesis of 4-(2-CHLORO-6-PHENYL-7,12-DIHYDRO-6H-CHROMENO[4,3-D][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)PHENYL METHYL ETHER involves multiple steps, including the formation of the chromeno and triazolo rings. . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and phenyl positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-CHLORO-6-PHENYL-7,12-DIHYDRO-6H-CHROMENO[4,3-D][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a CDK2 inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell cycle progression. This action can lead to apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar compounds include:
- 4-(2-CHLORO-7-PHENYL-7,12-DIHYDRO-6H-CHROMENO[4,3-D][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)PHENYL METHYL ETHER
- 4-[2-CHLORO-6-(4-METHYLPHENYL)-7,12-DIHYDRO-6H-CHROMENO[4,3-D][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL METHYL ETHER
- 2-[2-CHLORO-7-(4-METHYLPHENYL)-7,12-DIHYDRO-6H-CHROMENO[4,3-D][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PHENYL METHYL ETHER
These compounds share similar structural features but differ in their specific substituents, which can influence their chemical properties and biological activities
Properties
Molecular Formula |
C25H19ClN4O2 |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
4-chloro-11-(4-methoxyphenyl)-9-phenyl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C25H19ClN4O2/c1-31-18-10-7-15(8-11-18)23-21-22(29-25-27-14-28-30(23)25)19-13-17(26)9-12-20(19)32-24(21)16-5-3-2-4-6-16/h2-14,23-24H,1H3,(H,27,28,29) |
InChI Key |
GALHNWJWOBFTGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC=CC=C5)NC6=NC=NN26 |
Origin of Product |
United States |
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